

3-methyladenine DNA repair base excision

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-Methyladenine

CAS No.: 5142-23-4

Cat. No.: S516108

Get Quote

Lesion Overview and Repair Mechanism

3-methyladenine is a harmful alkylation lesion that can block DNA replication and transcription. The table below summarizes key characteristics of this and other common endogenous DNA base lesions.

Lesion Type	Approximate Lesion Frequency (per 10 ⁶ bases)	Toxicity	Mutagenicity	Primary Repair Enzyme/Pathway
3-methyladenine (3mA)	0.1	High (+++)	Low	AAG/MPG (BER) [1]
7-methylguanine (7mG)	1	Low	Low	Not repaired [1]
Apurinic/Apyrimidinic (AP) site	3-20	High (+++)	Low	APE1 (BER) [1]
8-Oxoguanine (8oxoG)	1-10	Low	High (+++)	OGG1 (BER) [1]

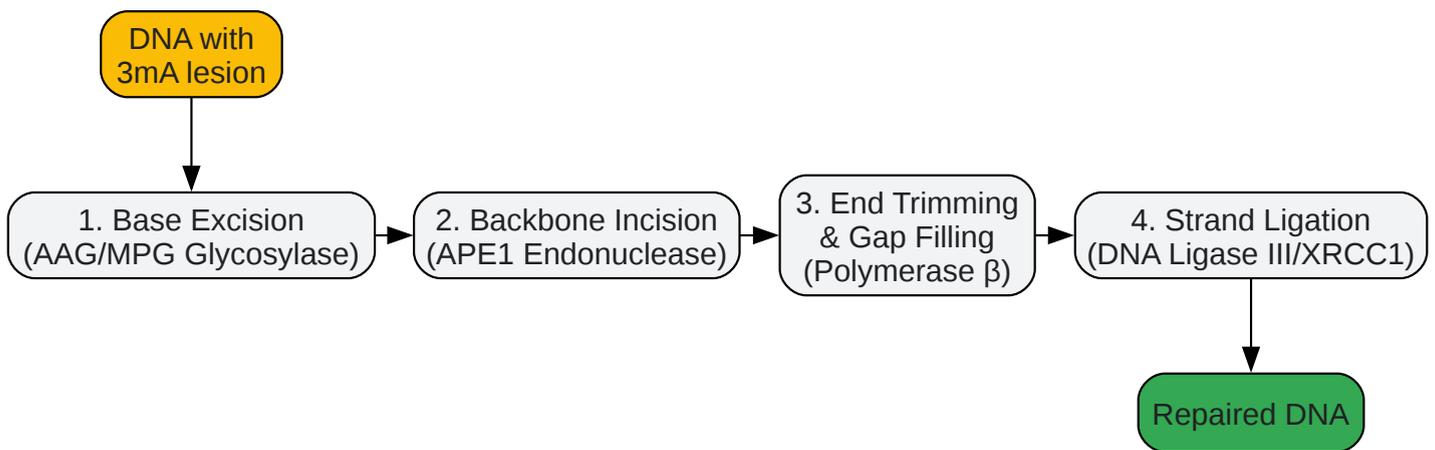
The repair of 3mA is initiated by specific DNA glycosylases that vary by organism but share the common function of recognizing and excising the damaged base.

- Human and Eukaryotic Cells:** The **alkyladenine DNA glycosylase (AAG)**, also known as **N-methylpurine DNA glycosylase (MPG)**, is the primary enzyme responsible for initiating the BER of

3mA and other alkylated bases like 7-methylguanine [2] [3] [1]. AAG/MPG performs a multifaceted role in chromatin, associating with the transcription elongation machinery to coordinate DNA repair with gene expression [2].

- **Prokaryotic Cells (e.g., E. coli):** 3mA is excised by specific enzymes such as **3-methyladenine DNA glycosylase I (TAG)** [4]. Structural studies show that TAG uses a unique base-flipping mechanism to engage with and remove the damaged base from the DNA helix [4].

After the damaged base is removed by the glycosylase, the resulting abasic site is processed through a conserved BER pathway, which involves AP site cleavage, DNA synthesis, and ligation to restore the DNA strand.



[Click to download full resolution via product page](#)

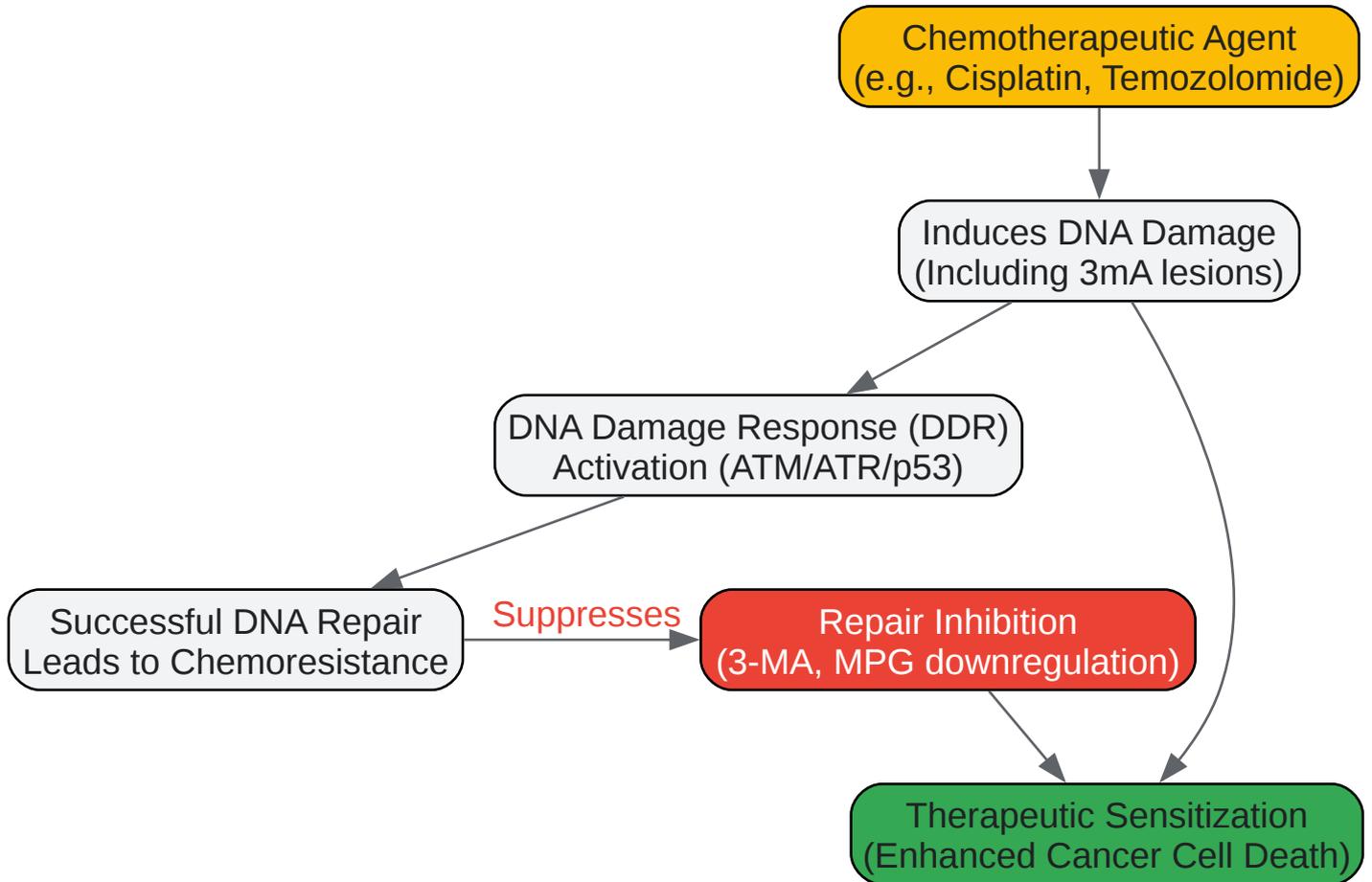
Overview of the base excision repair (BER) pathway for 3-methyladenine.

Role in Cancer Therapy and Chemoresistance

The DNA repair activity of AAG/MPG has significant clinical implications, particularly in cancer chemotherapy. Temozolomide (TMZ) and Cisplatin (CDDP) are DNA-damaging agents that induce 3mA and other lesions, and tumor cell resistance is often linked to efficient DNA repair [5] [3].

- **Sensitizing Tumor Cells:** Inhibiting the repair of 3mA lesions can enhance the efficacy of chemotherapy. Research shows that **3-Methyladenine (3-MA)**, a known autophagy inhibitor, can disrupt DNA damage repair and potentiate cisplatin cytotoxicity in nasopharyngeal carcinoma cells by suppressing the ATM/ATR/p53 signaling pathway [5] [6].

- **AAG/MPG as a Therapeutic Target:** In glioblastoma (GBM), high levels of MPG contribute to resistance against temozolomide. Targeting MPG expression, such as through the proinflammatory macrophage secretome which downregulates MPG, has been shown to re-sensitize cancer cells to the drug [3]. Silencing both MPG and MGMT (another repair enzyme) produces a synergistic effect in overcoming chemoresistance [3].



[Click to download full resolution via product page](#)

Inhibiting 3mA repair pathways can overcome chemoresistance.

Key Experimental Protocols

The following are core methodologies used in recent studies to investigate 3mA repair.

Assay Name	Key Objective	Brief Procedure Summary
Cell Viability (CCK-8) [5] [6]	Measure chemosensitivity (IC50)	Treat cells with drug (e.g., CDDP, 3-MA). Incubate with CCK-8 reagent. Measure absorbance at 450nm.
Immunofluorescence for γ-H2AX [5] [6]	Detect DNA double-strand breaks	Culture and treat cells. Fix, permeabilize, and stain with γ -H2AX antibody. Use fluorescence microscopy to visualize foci.
Western Blotting [5] [6]	Analyze DDR protein expression	Extract proteins from treated cells. Separate by SDS-PAGE, transfer to membrane. Probe with target protein antibodies (e.g., p-ATM, p-ATR, p-p53).
Flow Cytometry (Apoptosis/Cell Cycle) [5] [6]	Quantify apoptosis and cell cycle distribution	Treat cells, then stain with Annexin V/PI or Propidium Iodide. Analyze stained cells using a flow cytometer.
Chromatin Recruitment (ChIP) [2]	Study enzyme binding to chromatin in vivo	Cross-link proteins to DNA. Sonicate chromatin. Immunoprecipitate target protein (e.g., AAG). Reverse cross-links and quantify bound DNA.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Base excision repair capacity in informing healthspan - PMC [pmc.ncbi.nlm.nih.gov]
2. Alkyladenine DNA glycosylase associates with ... [nature.com]
3. Proinflammatory macrophage secretome enhances ... [nature.com]
4. DNA damage recognition and repair by 3-methyladenine ... [pmc.ncbi.nlm.nih.gov]

5. Premature termination of DNA Damage Repair by 3 ... - PMC [pmc.ncbi.nlm.nih.gov]

6. Premature termination of DNA Damage Repair by 3 ... [journals.plos.org]

To cite this document: Smolecule. [3-methyladenine DNA repair base excision]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b516108#3-methyladenine-dna-repair-base-excision]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com